molecular formula C13H11ClO B7891613 Benzyl O-chlorophenyl ether CAS No. 949-38-2

Benzyl O-chlorophenyl ether

Cat. No.: B7891613
CAS No.: 949-38-2
M. Wt: 218.68 g/mol
InChI Key: JJHQOWSIVWOGGU-UHFFFAOYSA-N
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Description

Benzyl O-chlorophenyl ether: is an organic compound with the molecular formula C13H11ClO . It is also known by other names such as 1-(benzyloxy)-2-chlorobenzene and 1-chloro-2-(phenylmethoxy)benzene . This compound is characterized by the presence of a benzyl group attached to an O-chlorophenyl group through an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Williamson Ether Synthesis: This is the most common method for preparing ethers, including Benzyl O-chlorophenyl ether. In this method, an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction.

    Dehydrative Formation: Another method involves the dehydrative formation of ethers from benzylic alcohols and phenols using NHC–gold (I) complexes (NHC = N-heterocyclic carbene).

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale application of the Williamson ether synthesis due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Nucleophiles: Common nucleophiles for substitution reactions include halides, hydroxides, and alkoxides.

Major Products:

    Oxidation Products: Benzoic acid derivatives.

    Substitution Products: Various substituted benzyl ethers depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Benzyl O-chlorophenyl ether involves its interaction with various molecular targets through its ether linkage. The compound can undergo nucleophilic substitution reactions, where the ether oxygen acts as a leaving group, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Properties

IUPAC Name

1-chloro-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHQOWSIVWOGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00241678
Record name Benzyl o-chlorophenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00241678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949-38-2
Record name Benzyl o-chlorophenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl o-chlorophenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00241678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZYL O-CHLOROPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0EOL90H48
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BENZYL O-CHLOROPHENYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2833
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

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